
8,8,10-Trimethyl-7,8-dihydro-1,7-phenanthroline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8,8,10-Trimethyl-7,8-dihydro-1,7-phenanthroline is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of phenanthrolines, which are heterocyclic compounds containing nitrogen atoms in their ring structure. The presence of methyl groups at specific positions enhances its chemical reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8,8,10-Trimethyl-7,8-dihydro-1,7-phenanthroline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems ensures consistent quality and efficiency. Key factors include maintaining optimal temperature, pressure, and reaction time to maximize output .
Análisis De Reacciones Químicas
Types of Reactions: 8,8,10-Trimethyl-7,8-dihydro-1,7-phenanthroline undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Common substitution reactions include halogenation, where halogens replace hydrogen atoms in the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Aplicaciones Científicas De Investigación
8,8,10-Trimethyl-7,8-dihydro-1,7-phenanthroline has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metals.
Biology: Investigated for its potential as a DNA intercalator, which can affect gene expression and replication.
Medicine: Explored for its antimicrobial and anticancer properties, making it a candidate for drug development.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various chemical processes
Mecanismo De Acción
The mechanism of action of 8,8,10-Trimethyl-7,8-dihydro-1,7-phenanthroline involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can intercalate into DNA, disrupting its structure and function. This intercalation can inhibit the activity of DNA-dependent enzymes, leading to potential therapeutic effects in cancer treatment .
Comparación Con Compuestos Similares
Phenanthroline: A parent compound with similar structural features but lacking the methyl groups.
Bipyridine: Another nitrogen-containing heterocycle used in coordination chemistry.
Terpyridine: A tridentate ligand with three nitrogen atoms, offering different coordination properties.
Uniqueness: 8,8,10-Trimethyl-7,8-dihydro-1,7-phenanthroline stands out due to its specific methyl substitutions, which enhance its chemical stability and reactivity. These modifications make it more suitable for certain applications, such as forming stable metal complexes and exhibiting unique biological activities .
Propiedades
Número CAS |
41148-73-6 |
|---|---|
Fórmula molecular |
C15H16N2 |
Peso molecular |
224.30 g/mol |
Nombre IUPAC |
8,8,10-trimethyl-7H-1,7-phenanthroline |
InChI |
InChI=1S/C15H16N2/c1-10-9-15(2,3)17-12-7-6-11-5-4-8-16-14(11)13(10)12/h4-9,17H,1-3H3 |
Clave InChI |
ZYGMNYOQVUCXTK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(NC2=C1C3=C(C=CC=N3)C=C2)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


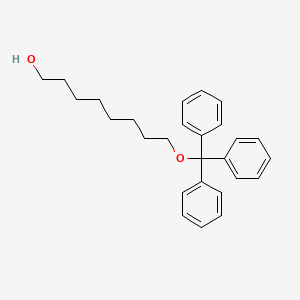
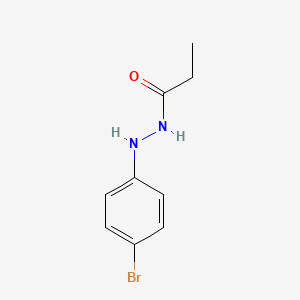

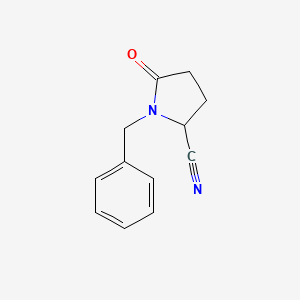
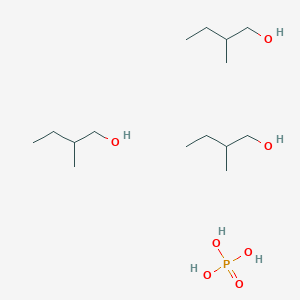
![[1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl] thiocyanate](/img/structure/B14672495.png)

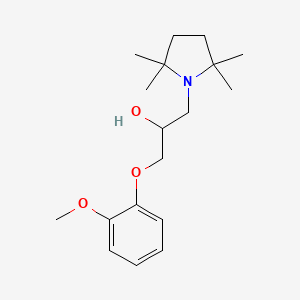


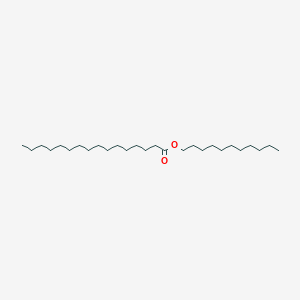
![1-[2-Methyl-3-(3-triethoxysilylpropylcarbamoylamino)phenyl]-3-(3-triethoxysilylpropyl)urea](/img/structure/B14672547.png)
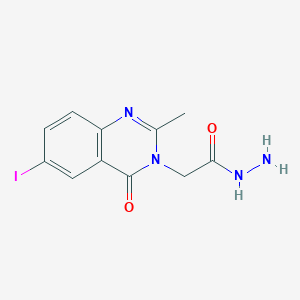
![(7,15-Diazadispiro[5.1.5~8~.3~6~]hexadecan-15-yl)(phenyl)methanone](/img/structure/B14672553.png)
